molecular formula C23H21NO13 B1211042 Aristoloside CAS No. 84014-70-0

Aristoloside

Cat. No. B1211042
CAS RN: 84014-70-0
M. Wt: 519.4 g/mol
InChI Key: GMKHAVDYTAXBIY-BSTKLLGTSA-N
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Description

Aristoloside is a natural product found in Aristolochia elegans, Aristolochia tuberosa, and other organisms with data available.

Scientific Research Applications

Trends and Future Research Directions

A comprehensive bibliometric analysis of research on aristolochic acids, including aristoloside, identifies key trends and future research directions. This analysis, covering research from 1957 to 2017, suggests five future research avenues: studying the antitumor efficacy of aristolochic acids, exploring their immune activity, reviewing naturally occurring aristolochic acids, investigating the correlation between aristolochic acid mutational signatures and various cancers, and focusing on analytical chemistry related to these compounds (Zhou et al., 2019).

Ethnopharmacology and Phytochemistry

A global assessment based on bibliographic sources highlights the widespread traditional use of Aristolochia species, including those containing aristoloside, in various regions. The study emphasizes the need for a systematic assessment of aristolochic acid content in commonly used species to evaluate potential health risks (Heinrich et al., 2009). Another study reviews the nature of terpenoids, including aristoloside, in Aristolochia species, highlighting their chemical diversity and bioactivity. This review underscores the rapid development in the phytochemistry of Aristolochia species (Wu et al., 2004).

Biological Activities and Pharmacology

Research on Aristolochia species, including aristoloside, shows a range of biological activities. A study explores the various physiologically active compounds from Aristolochia, addressing the continuous development in their phytochemistry and therapeutic applications. It also discusses recent studies on the nephrotoxicity of aristolochic acids and the structure-toxicity relationship (Kuo et al., 2012).

Toxicological and Safety Considerations

A study focused on the roots of Aristolochia chilensis found a mixture of aristolochic acids, including aristoloside, indicating potential harmful effects and unsuitability for medicinal use (Urzúa et al., 2013). Another research investigates aristolochic acid renal toxicity, highlighting the necessity of designing safer pharmaceutical formulations and strictly controlling the dose and duration of drugs containing aristolochic acids (Wang Li, 2013).

properties

CAS RN

84014-70-0

Product Name

Aristoloside

Molecular Formula

C23H21NO13

Molecular Weight

519.4 g/mol

IUPAC Name

8-methoxy-6-nitro-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid

InChI

InChI=1S/C23H21NO13/c1-33-13-3-8(36-23-20(28)19(27)18(26)15(6-25)37-23)2-10-9(13)4-12(24(31)32)16-11(22(29)30)5-14-21(17(10)16)35-7-34-14/h2-5,15,18-20,23,25-28H,6-7H2,1H3,(H,29,30)/t15-,18-,19+,20-,23-/m1/s1

InChI Key

GMKHAVDYTAXBIY-BSTKLLGTSA-N

Isomeric SMILES

COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

SMILES

COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)OC5C(C(C(C(O5)CO)O)O)O

Canonical SMILES

COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)OC5C(C(C(C(O5)CO)O)O)O

synonyms

aristoloside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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